molecular formula C14H10F3NO2 B1629331 Methyl 5-(4-(trifluoromethyl)phenyl)nicotinate CAS No. 893734-81-1

Methyl 5-(4-(trifluoromethyl)phenyl)nicotinate

Cat. No. B1629331
CAS RN: 893734-81-1
M. Wt: 281.23 g/mol
InChI Key: MRMBHHUOBOMXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-(trifluoromethyl)phenyl)nicotinate is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
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properties

CAS RN

893734-81-1

Product Name

Methyl 5-(4-(trifluoromethyl)phenyl)nicotinate

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

methyl 5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)11-6-10(7-18-8-11)9-2-4-12(5-3-9)14(15,16)17/h2-8H,1H3

InChI Key

MRMBHHUOBOMXTP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

81 mg (0.07 mmol)Pd(PPh3)4 was added under argon at room temperature to a solution of 1.0 g (4.63 mmol) methyl-5-bromo-pyridine-3-carboxylate in 23 ml N,N-dimethylformamide and the mixture was heated to 80° C. Then 2.26 g (6.94 mmol) cesium carbonate and 0.97 g (5.09 mmol) of 4-(trifluoromethyl)phenyl boronic acid were added and the mixture was stirred at 80° C. over night. The reaction mixture was cooled to room temperature, filtered, and the filtrate evaporated. The residue was taken up with ethyl acetate, washed twice with water, dried over sodium sulphate and evaporated. Chromatography on silica (eluent: ethyl acetate/n-heptane 1:3) gave 1.0 g (68%) of 5-(4-Trifluoromethyl-phenyl)-nicotinic acid methyl ester
Quantity
2.26 g
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reactant
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0.97 g
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reactant
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1 g
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reactant
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23 mL
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solvent
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81 mg
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to General Method 3A, 28 g (132 mmol) of methyl 5-bromonicotinate and 30 g (158 mmol, 1.2 eq.) of 4-trifluoromethylphenylboronic acid were reacted. Yield: 32 g (85% of theory)
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28 g
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reactant
Reaction Step One
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30 g
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reactant
Reaction Step Two

Synthesis routes and methods III

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Synthesis routes and methods IV

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